molecular formula C8H15ClFNO2 B2547138 Methyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate;hydrochloride CAS No. 2418707-53-4

Methyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate;hydrochloride

Cat. No. B2547138
CAS RN: 2418707-53-4
M. Wt: 211.66
InChI Key: CIERFEGSUWOCOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated pyridine derivatives is a topic of interest in the pharmaceutical industry due to their potential as intermediates in drug development. Paper describes a practical synthesis of a fluorinated nicotinic acid derivative, which involves a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination. Similarly, paper outlines a novel strategy for synthesizing poly-substituted pyridines, including those with fluorine atoms, by breaking the C-F bond of an anionically activated fluoroalkyl group. This method is notable for its high yields and the absence of noble metals. Paper details a scalable synthesis of a methyl amino-fluorobenzyl-pyridinecarboxylate, which includes steps such as lithium-bromine exchange and palladium-catalyzed alkoxycarbonylation.

Molecular Structure Analysis

The molecular structure of fluorinated heterocyclic compounds is crucial for their biological activity. The synthesis methods described in the papers suggest that the compounds have complex structures with multiple substituents, which can significantly affect their chemical and physical properties. For example, the presence of a fluorine atom can influence the compound's lipophilicity and metabolic stability, which are important factors in drug design.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the use of palladium catalysis, as seen in papers and . The introduction of fluorine into the molecular structure often involves electrophilic fluorination or nucleophilic displacement reactions. Paper describes the synthesis of a fluorophenylpiperazine derivative via electrophilic fluorination, which is a common reaction in the preparation of fluorinated organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated heterocyclic compounds are influenced by the presence of fluorine. Fluorine atoms can affect the acidity, basicity, and overall reactivity of the molecule. The compounds discussed in the papers are likely to have unique

Scientific Research Applications

Synthesis of Carboxamides

The synthesis of carboxamides from carboxylic acids and amines involves the use of 1-methyl-2-fluoro or 2-chloropyridinium salt, demonstrating the utility of fluorinated compounds in facilitating chemical reactions. This process yields carboxamides in good yields, highlighting the role of fluorinated intermediates in organic synthesis (Mukaiyama, Aikawa, & Kobayashi, 1976).

Antibacterial Agents

Fluoronaphthyridines, which include structures similar to "Methyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate; hydrochloride", have been studied for their antibacterial properties. The modification of these compounds has shown promising results in both in vitro and in vivo studies, indicating their potential as therapeutic agents (Bouzard et al., 1992).

Palladium-Catalyzed Couplings

Research into the synthesis of thieno[3,2-b]pyridine derivatives via palladium-catalyzed couplings demonstrates the importance of fluorinated intermediates in the creation of complex heterocyclic structures. This method allows for the generation of diverse molecules, which can have various applications in medicinal chemistry (Calhelha & Queiroz, 2010).

Advanced Glycation End Products

The study of advanced glycation end products (AGEs) involves the identification of fluorescent products formed from the reaction between lysine or proteins with glucose. Compounds similar to "Methyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate; hydrochloride" have been identified as major fluorescent AGEs, contributing to the understanding of the chemical nature of AGEs and their role in biological systems (Nakamura, Nakazawa, & Ienaga, 1997).

Synthesis of Fluorinated Nitrogen Heterocycles

The combination of gold catalysis and Selectfluor has been used to synthesize fluorinated nitrogen heterocycles, including pyrrolidines and piperidines. This research highlights the synthetic utility of fluorinated reagents in accessing fluorinated compounds, which are of significant interest in pharmaceutical and agrochemical industries (Simonneau et al., 2011).

Safety and Hazards

“Methyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate;hydrochloride” is associated with several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

properties

IUPAC Name

methyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2.ClH/c1-12-7(11)8(2-4-9)3-5-10-6-8;/h10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIERFEGSUWOCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNC1)CCF.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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